![molecular formula C19H19N5O B2799440 (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide CAS No. 897622-46-7](/img/structure/B2799440.png)
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonists
A series of compounds, including tetrazole derivatives, were explored for their potential as angiotensin II receptor antagonists. These compounds were investigated through computer-assisted modeling and new synthetic procedures, aiming to understand their structural parameters and activity relationships. Such studies are crucial for developing new therapeutic agents targeting cardiovascular diseases, including hypertension. One of the compounds, described as having a biphenyl system and substituted pyrrole ring, showed promising activity as an angiotensin II receptor antagonist, with IC50 values in the low nanomolar range, suggesting a potential application in treating conditions like high blood pressure and heart failure (Bovy et al., 1993).
Anti-Cancer Properties
In a study focused on the anticancer activity of novel compounds isolated from Mimosa pudica, a derivative of myricetin with various substitutions was identified and evaluated against cancer cell lines. The compound showed significant in vitro anticancer activity, suggesting its potential use in cancer therapy. Such research highlights the importance of exploring novel compounds for their therapeutic properties against various forms of cancer (Jose et al., 2016).
Xanthine Oxidoreductase Inhibition
Y-700, a novel compound, was studied for its inhibitory effects on xanthine oxidoreductase, an enzyme involved in uric acid production. The research aimed at evaluating its potential in treating hyperuricemia, a condition associated with gout and other diseases. The compound demonstrated significant inhibitory activity, suggesting its potential application in managing conditions related to elevated uric acid levels (Fukunari et al., 2004).
Angiotensinogen mRNA Regulation
Another study examined the effects of angiotensin AT1 receptor antagonists on angiotensinogen mRNA levels in the brain, providing insights into how the central renin-angiotensin system responds to such drugs. This research contributes to a deeper understanding of the mechanisms through which angiotensin receptor antagonists exert their effects, particularly in the context of hypertension and possibly other neurological conditions (Pediconi et al., 2005).
Propiedades
IUPAC Name |
(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-14-8-10-17(12-15(14)2)24-18(21-22-23-24)13-20-19(25)11-9-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,25)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZLGTOEWJGEPR-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.